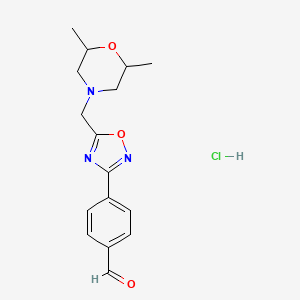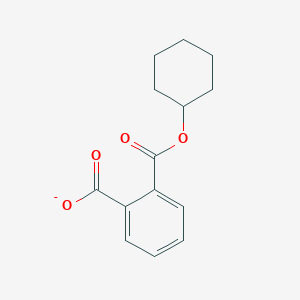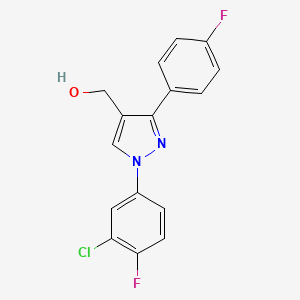![molecular formula C25H31NO6 B12322525 N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12322525.png)
N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenyl 2-(Acetylamino)-2-deoxy-3,6-bis-O-(phenylmethyl)–D-glucopyranoside is a complex carbohydrate derivative This compound is notable for its unique structure, which includes both acetylamino and phenylmethyl groups attached to a glucopyranoside backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenyl 2-(Acetylamino)-2-deoxy-3,6-bis-O-(phenylmethyl)–D-glucopyranoside typically involves multiple steps. One common method starts with the protection of the hydroxyl groups on the glucopyranoside ring, followed by the introduction of the acetylamino group. The phenylmethyl groups are then added through benzylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenyl 2-(Acetylamino)-2-deoxy-3,6-bis-O-(phenylmethyl)–D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to remove specific functional groups or reduce the oxidation state of the compound.
Substitution: This reaction allows for the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Various halides and nucleophiles can be used under different conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Propenyl 2-(Acetylamino)-2-deoxy-3,6-bis-O-(phenylmethyl)–D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound is studied for its potential role in cellular processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery and targeting.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Propenyl 2-(Acetylamino)-2-deoxy-3,6-bis-O-(phenylmethyl)–D-glucopyranoside involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The phenylmethyl groups may enhance the compound’s hydrophobic interactions, facilitating its incorporation into lipid membranes or other hydrophobic environments .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl-β-D-glucopyranoside: Similar in structure but lacks the acetylamino and propenyl groups.
Phenyl-β-D-galactopyranoside: Similar to phenyl-β-D-glucopyranoside but with a different sugar unit.
Uniqueness
2-Propenyl 2-(Acetylamino)-2-deoxy-3,6-bis-O-(phenylmethyl)–D-glucopyranoside is unique due to the presence of both acetylamino and phenylmethyl groups, which confer distinct chemical properties and potential biological activities. These modifications can enhance its stability, solubility, and interactions with biological molecules .
Propiedades
Fórmula molecular |
C25H31NO6 |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C25H31NO6/c1-3-14-30-25-22(26-18(2)27)24(31-16-20-12-8-5-9-13-20)23(28)21(32-25)17-29-15-19-10-6-4-7-11-19/h3-13,21-25,28H,1,14-17H2,2H3,(H,26,27) |
Clave InChI |
CCGROPIGBZKSGI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OCC=C)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methoxy]-4-oxobutanoic acid](/img/structure/B12322454.png)
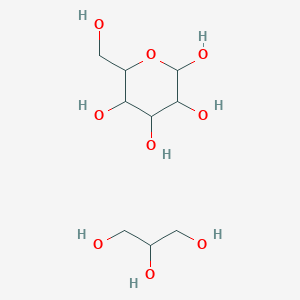
![5-acetamido-2-[2-[3-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12322475.png)
![2,4,6,8,9,10-Hexathia-1,3,5,7-tetrarsatricyclo[3.3.1.13,7]decane](/img/structure/B12322476.png)
![2-[6-(Acetyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-D][1,3]dioxol-5-YL]-2-(acetylsulfanyl)ethyl acetate](/img/structure/B12322479.png)
![(3aR,4R,5R,6aS)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-[(1E,3S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-octen-1-yl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12322481.png)
![2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid](/img/structure/B12322487.png)
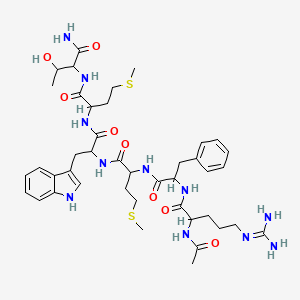
![3-[1-(2,4-Dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12322501.png)

